2-Bromo-3',4'-dichlorobenzophenone
Description
2-Bromo-3',4'-dichlorobenzophenone is a halogenated benzophenone derivative characterized by a benzophenone backbone substituted with a bromine atom at the 2-position and chlorine atoms at the 3' and 4' positions of the second aromatic ring. Benzophenones with halogen substituents are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and stability .
Properties
IUPAC Name |
(2-bromophenyl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIRIQPPOQNNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted benzophenone derivatives.
Reduction: Formation of 2-Bromo-3’,4’-dichlorobenzhydrol.
Oxidation: Formation of 2-Bromo-3’,4’-dichlorobenzoic acid.
Scientific Research Applications
2-Bromo-3’,4’-dichlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Table 1: Activation Energies and Relaxation Times of Halogenated Benzophenones
- Substituent Effects: Bromine vs. Chlorine: Bromine’s higher atomic mass (79.9 vs. 35.5 g/mol) increases the moment of inertia in o-bromobenzophenone, leading to slower conformational relaxation compared to chlorinated analogs . Positional Isomerism: Chlorine at the 3' and 4' positions (as in 2-Bromo-3',4'-dichlorobenzophenone) may introduce steric hindrance and alter dipole interactions compared to 2',4'-substituted dichlorobenzophenones.
Conformational Dynamics
Dielectric spectroscopy studies reveal that halogenated benzophenones undergo intramolecular relaxation via interconformer transitions (e.g., chair-to-boat transitions). For example:
- o-Bromobenzophenone: Exhibits an activation energy of 28 ± 1 kJ/mol, attributed to bromine’s inertia slowing rotational dynamics .
- o,p’-Dichlorobenzophenone: Lower activation energy (21 ± 2 kJ/mol) due to chlorine’s smaller mass and reduced steric demands .
- Predicted Behavior for this compound: The combined presence of bromine and chlorine may result in intermediate activation energy (e.g., ~24–26 kJ/mol) and relaxation times, balancing bromine’s inertia with chlorine’s electronic effects.
Stability and Environmental Impact
Halogenated benzophenones are often persistent environmental pollutants. For instance:
- 3-hydroxy-2,4'-dichlorobenzophenone: A degradation product of pesticides, noted for high persistence and structural similarity to parent compounds .
- This compound: Likely shares this persistence due to strong C–Br and C–Cl bonds, which resist hydrolysis and photodegradation.
Biological Activity
2-Bromo-3',4'-dichlorobenzophenone (BDCB) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique substitution pattern, featuring bromine and chlorine atoms, imparts distinct chemical reactivity and biological activity, making it a valuable compound for scientific investigation.
Chemical Structure and Properties
BDCB has the molecular formula and features a central carbonyl group flanked by two aromatic rings. The presence of halogen substituents significantly influences its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.06 g/mol |
| Melting Point | Not widely reported |
| Solubility | Soluble in organic solvents |
The biological activity of BDCB is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme conformation and catalytic activity. This mechanism is crucial for understanding its potential therapeutic applications.
Enzyme Inhibition
BDCB has been employed in studies focusing on enzyme inhibition, particularly in the context of drug development. Its ability to inhibit specific enzymes can lead to significant biological effects, including alterations in metabolic pathways.
Antitumor Activity
Recent studies have explored the antitumor potential of BDCB. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and the generation of reactive oxygen species (ROS). The compound's ability to disrupt tubulin assembly is particularly noteworthy, as it may offer a pathway for developing new anticancer agents.
Case Studies
- Antiproliferative Activity : In a study evaluating various derivatives of benzophenone compounds, BDCB exhibited significant antiproliferative effects against several human tumor cell lines. The IC50 values indicated that BDCB was comparable to established antitumor agents, suggesting its potential as a lead compound in cancer therapy .
- Cell Cycle Arrest : BDCB was found to induce G2/M phase arrest in treated cells, leading to increased apoptosis rates. This effect was observed through flow cytometry analysis, which demonstrated a marked increase in annexin V-positive cells after treatment with BDCB .
Comparative Analysis with Similar Compounds
BDCB's biological activity can be contrasted with that of structurally similar compounds:
| Compound | Substitution Pattern | Biological Activity |
|---|---|---|
| 3,4-Dichlorobenzophenone | Lacks bromine | Less reactive; limited biological studies |
| 2-Bromo-4'-chlorobenzophenone | Different substitution pattern | Varies in reactivity and applications |
| 4,4'-Dibromobenzophenone | Contains two bromine atoms | Different chemical properties and uses |
BDCB's unique halogen pattern enhances its reactivity compared to these similar compounds, making it more suitable for specific applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
